molecular formula C17H16ClN3O B5516326 N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide

N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5516326
M. Wt: 313.8 g/mol
InChI Key: LZRBHNMCTPBDDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis to achieve the desired carboxylic acids, indicating a method that could be adapted for the synthesis of N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide. The ethylation, cyclization, and functional group transformations are key steps in these syntheses, showcasing the complexity and versatility in the creation of such compounds (Abignente et al., 1982).

Molecular Structure Analysis

The molecular structure of compounds within this family often involves complex heterocyclic frameworks, which include imidazo[1,2-a]pyridine rings. These structures are characterized by their stability, conformational diversity, and the potential for varied functionalization, which impacts their chemical behavior and application potential. The detailed molecular geometry, including bond lengths and angles, significantly influences the compound's reactivity and interactions (Dolzhenko et al., 2006).

Chemical Reactions and Properties

This compound and its analogs undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions are influenced by the electronic nature of the imidazo[1,2-a]pyridine ring and the substituents present on the molecule. The ability to undergo diverse chemical transformations makes these compounds versatile intermediates in organic synthesis (Hosseini & Bayat, 2019).

Mechanism of Action

While the specific mechanism of action for “N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide” is not available, imidazo[1,2-a]pyridine derivatives have been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and biological activity. Some imidazo[1,2-a]pyridine derivatives have been found to be non-toxic to human cells .

Future Directions

The development of new imidazo[1,2-a]pyridine derivatives with improved potency against diseases like tuberculosis is an active area of research . Further studies are needed to validate the computational findings and to evaluate the in vivo and in vitro efficacy of these compounds .

properties

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12-10-21-11-14(6-7-16(21)20-12)17(22)19-9-8-13-4-2-3-5-15(13)18/h2-7,10-11H,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRBHNMCTPBDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)C(=O)NCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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